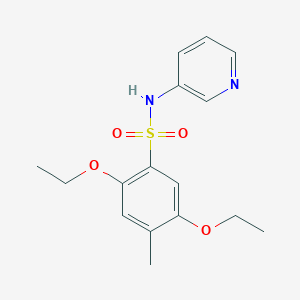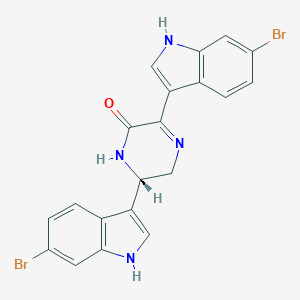
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as MTB-TS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB-TS belongs to the class of sulfonamide compounds and has been reported to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX activity, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, pain, and fever. Additionally, this compound has been reported to exhibit anticonvulsant activity and to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to possess antioxidant properties and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide. One potential area of investigation is the compound's potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in various cancer models and to elucidate its mechanism of action. Additionally, the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease warrants further investigation. Finally, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiophen-2-ylmethanamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been investigated for its anticancer potential and has been found to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C14H17NO3S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3 |
InChI-Schlüssel |
KLSKUZABNUTVIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















